(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol

Catalog No.
S3617603
CAS No.
63121-32-4
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol

CAS Number

63121-32-4

Product Name

(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-7-4-6-2-1-3-8(6)5-7/h6-7,9H,1-5H2

InChI Key

FXEGTGONOYXDFJ-UHFFFAOYSA-N

SMILES

C1CC2CC(CN2C1)O

Canonical SMILES

C1CC2CC(CN2C1)O
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol, also known as dehydropipernonaline, is a natural product that belongs to the class of pyrrolizidine alkaloids. It was first isolated from the seeds of Annona cherimola, also known as cherimoya, in 1979. It has since been isolated from other plants, including Zygophyllaceae and Piperaceae families. Its unique structure and potential biological activities have led to continued interest in this compound.
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol has a molecular formula of C11H17NO and a molecular weight of 179.26. It is a colorless to pale yellow oil that is soluble in organic solvents such as ethanol, methanol, and chloroform. Its melting point is 22-24°C, and its boiling point is 270-274°C. It has a specific rotation of -82.8º (c 1.0, CHCl3) and an optical purity of 99%.
The synthesis of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is challenging due to its stereochemistry and the sensitivity of the starting materials. Several synthetic routes have been reported, including the use of chiral catalysts, enzymes, and natural products as starting materials. Characterization of the synthesized compound is typically done using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
for (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol include chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors such as UV/Vis, fluorescence, and mass spectrometry. These methods are used to quantify the compound in plant extracts, as well as to determine its purity and identify any impurities.
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol has been found to exhibit a range of biological activities, including anti-inflammatory, antiparasitic, antifungal, and anticancer activities. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of nitric oxide and cytokines. Its antiparasitic activity has been demonstrated against several parasites, including Trypanosoma brucei and Leishmania donovani. Its antifungal activity has been observed against Candida albicans, and its anticancer activity has been demonstrated against several cancer cell lines, including leukemia and breast cancer.
Limited toxicity data are available for (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol. However, in one study, the LD50 value in mice was found to be greater than 5 g/kg, indicating low acute toxicity. Further studies are needed to evaluate the potential toxicity of this compound.
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol has potential applications in various scientific experiments. Its anti-inflammatory and antiparasitic activities make it a possible candidate for the development of new drugs for the treatment of inflammation and parasitic diseases, respectively. Its antifungal and anticancer activities make it a potential candidate for the development of new antifungal and anticancer drugs.
Research on (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is still in the preliminary stages. Several studies have focused on its synthesis, characterization, and biological activities, but more research is needed to fully understand its potential applications in various fields.
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol has potential implications in various fields of research and industry. In the pharmaceutical industry, it could be used as a starting material for the development of new drugs for the treatment of inflammation, parasitic diseases, fungal infections, and cancer. In the agricultural industry, it could be used as an alternative to synthetic pesticides for the control of pests and diseases in crops.
One major limitation of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is its limited availability from natural sources, which makes it difficult to obtain large quantities for research and development purposes. Future research could focus on developing more efficient and cost-effective methods for the synthesis of this compound. Additionally, more research is needed on its toxicity and safety in order to fully assess its potential applications in various fields. Finally, future directions could also include studying the interactions of this compound with other compounds or treatments for potential synergistic effects.
Overall, (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is a promising compound with potential applications in various fields of research and industry. Continued research on its synthesis, characterization, and biological activities could lead to the development of new drugs and innovative solutions to various challenges across different industries.

XLogP3

0.3

Dates

Modify: 2023-08-20

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